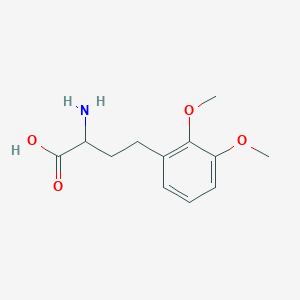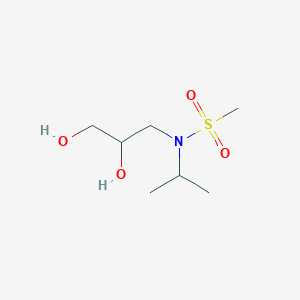![molecular formula C27H29N3O3S B8452779 ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate](/img/structure/B8452779.png)
ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-benzo[b]thiophen-4-yl-piperazine with 4-chlorobutoxyquinoline-2-one under reflux conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
科学的研究の応用
ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The exact mechanism of action of ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its quinoline and piperazine moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate can be compared with other quinoline and benzothiophene derivatives:
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: A quinoline derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound .
特性
分子式 |
C27H29N3O3S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate |
InChI |
InChI=1S/C27H29N3O3S/c1-2-32-27(31)23-19-25(20-7-3-4-8-22(20)28-23)33-17-6-12-29-13-15-30(16-14-29)24-9-5-10-26-21(24)11-18-34-26/h3-5,7-11,18-19H,2,6,12-17H2,1H3 |
InChIキー |
ZSWILVAUNMNFSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


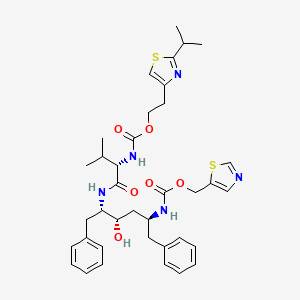
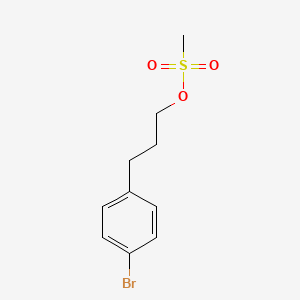
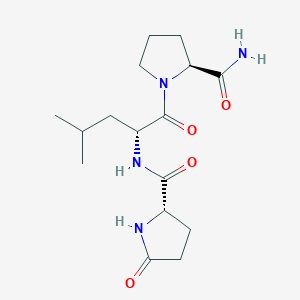
![ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8452723.png)
![1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B8452738.png)


![tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8452755.png)
![Benzonitrile, 3-[6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]-](/img/structure/B8452760.png)
